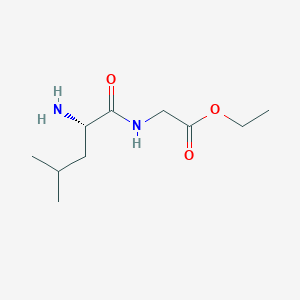
H-LEU-GLY-OET HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-LEU-GLY-OET HCL, also known as N-(2-ethoxy-2-oxoethyl)-L-leucylglycine, is a dipeptide compound composed of leucine and glycine residues. This compound is often used in peptide synthesis and research due to its stability and reactivity. It is commonly utilized in the synthesis of longer peptide chains and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-LEU-GLY-OET HCL can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for precise control over the sequence. The synthesis typically involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases like thermolysin and α-chymotrypsin to catalyze the formation of peptide bonds, offering a more environmentally friendly and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
H-LEU-GLY-OET HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
H-LEU-GLY-OET HCL has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels
Wirkmechanismus
H-LEU-GLY-OET HCL exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, facilitating the formation of peptide bonds. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a peptide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Oet: A similar dipeptide composed of glycine and ethoxy groups.
Z-Pro-Leu-Gly-OEt: A tripeptide that includes proline, leucine, and glycine residues.
Uniqueness
H-LEU-GLY-OET HCL is unique due to its specific combination of leucine and glycine residues, which confer distinct properties such as stability and reactivity. This makes it particularly useful in peptide synthesis and research applications .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
PMKXAKKWRBOEIC-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


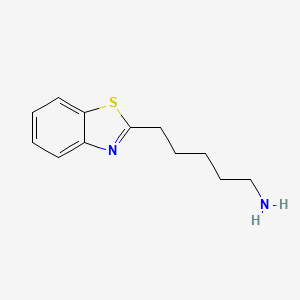
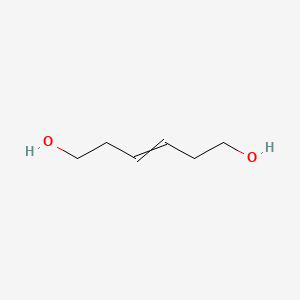
![[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester](/img/structure/B8789571.png)


![(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-T-butylphosphine](/img/structure/B8789602.png)
![4-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B8789607.png)
![2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8789610.png)
![2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8789617.png)
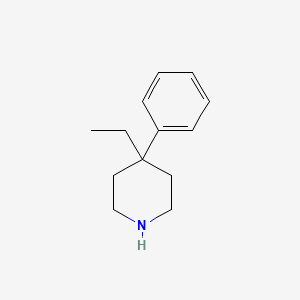


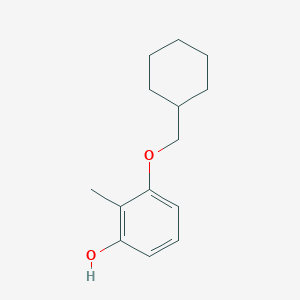
![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B8789661.png)
